molecular formula C4H10ClN3 B1431001 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride CAS No. 3956-40-9

1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride

Cat. No. B1431001
CAS RN: 3956-40-9
M. Wt: 135.59 g/mol
InChI Key: MUKSQSIEVOWLTH-UHFFFAOYSA-N
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Description

1-Methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is a compound that falls under the category of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, which are characterized by a 5-membered ring structure with two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

The molecular structure of 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is characterized by a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular weight of the compound is 97.12 .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, contributing to their increasing popularity in several fields of science .


Physical And Chemical Properties Analysis

1-Methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is a solid compound . It has a refractive index of 1.5400 to 1.5450 at 20°C, 589 nm .

Mechanism of Action

While the specific mechanism of action for 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride is not mentioned in the search results, it’s worth noting that pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be gently washed off with plenty of soap and water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

2-methyl-3,4-dihydropyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H2,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSQSIEVOWLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3956-40-9
Record name 1-methyl-4,5-dihydro-1H-pyrazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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